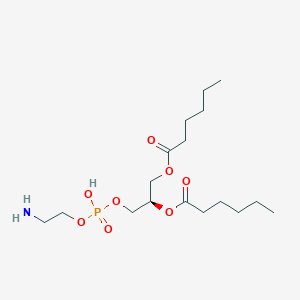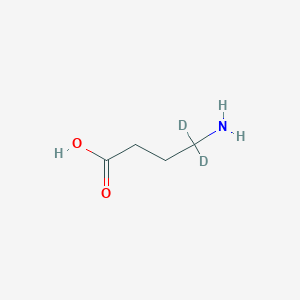
Deuteromethanol
Descripción general
Descripción
Deuteromethanol, also known as Deuterated methanol (CD3OD), is a form of methanol (CH3OH) in which the hydrogen atoms (“H”) are replaced with deuterium (heavy hydrogen) isotope (“D”) . It is commonly used as a solvent in NMR spectroscopy .
Molecular Structure Analysis
The molecular structure of Deuteromethanol is similar to that of methanol, with the hydrogen atoms replaced by deuterium. The chemical formula is CD4O . More detailed structural analysis can be found in spectroscopic studies .Physical And Chemical Properties Analysis
Deuteromethanol has a molar mass of 36.0665 g/mol and a density of 0.888 g/cm³ . It has a melting point of -98 °C and a boiling point of 65 °C . Its heat capacity is 87.9 J K⁻¹ mol⁻¹ .Aplicaciones Científicas De Investigación
Electroreductive Deuteroarylation of Alkenes
Deuteromethanol plays a crucial role in electroreduction-mediated deuteroarylation of alkenes. Researchers have developed an environmentally friendly approach that selectively introduces deuterium into alkylarenes. Here’s how it works:
- Results : The approach yields mono-deuterated alkylarenes with excellent deuterium incorporation through two single-electron reductions (SER). Remarkably, it doesn’t require metal catalysts, external reductants, or sacrificial anodes .
Pharmaceutical Chemistry and Drug Metabolism
Deuterated compounds find valuable applications in pharmaceutical research. Here’s why deuteromethanol matters:
- Drug Metabolism Studies : Incorporating deuterium into drug candidates allows researchers to track metabolic pathways and understand drug behavior in vivo .
Materials Science and Surface Chemistry
Deuteromethanol participates in surface modification and thin film deposition. Its deuterium atoms alter surface properties, affecting adhesion, wettability, and reactivity.
Mecanismo De Acción
Target of Action
Deuteromethanol, also known as methanol-d or methanol-OD , is a deuterated form of methanol
Mode of Action
It’s known that deuterated compounds can exhibit different interactions with their targets compared to their non-deuterated counterparts due to the kinetic isotope effect . This effect arises from the difference in mass between hydrogen and deuterium, which can influence the rate of chemical reactions. Therefore, deuteromethanol might interact with its targets in a manner that’s distinct from methanol.
Biochemical Pathways
It’s known that methanol, and likely by extension deuteromethanol, can be metabolized in the body, potentially affecting various biochemical pathways . For instance, enzyme cytochrome P450 mediated oxidative metabolism of drugs, which typically involves the cleavage of a hydrogen-carbon bond, could potentially be influenced by deuteration .
Pharmacokinetics
It’s known that deuterated compounds can exhibit altered pharmacokinetic properties compared to their non-deuterated counterparts due to the kinetic isotope effect .
Result of Action
It’s known that deuterated compounds can induce conformational changes in proteins . Therefore, deuteromethanol might induce similar effects, potentially influencing protein structure and function.
Action Environment
Environmental factors can influence the action, efficacy, and stability of deuteromethanol. For instance, the concentration of deuteromethanol in the environment can affect its interactions with targets and its subsequent effects . Additionally, other environmental factors such as temperature, pH, and the presence of other chemicals can also influence the action of deuteromethanol .
Safety and Hazards
Propiedades
IUPAC Name |
deuteriomethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O/c1-2/h2H,1H3/i1D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKJLVBELUTLKV-MICDWDOJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
33.048 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Deuteromethanol | |
CAS RN |
4206-31-9 | |
| Record name | 4206-31-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[9-[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B3044097.png)
![N'-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-[(E)-dimethylaminomethylideneamino]purin-8-yl]-N,N-dimethylmethanimidamide](/img/structure/B3044099.png)
![(E)-3-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B3044102.png)
![N-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B3044103.png)





